molecular formula C48H82O18 B1438557 Gypenoside XVII CAS No. 80321-69-3

Gypenoside XVII

Katalognummer B1438557
CAS-Nummer: 80321-69-3
Molekulargewicht: 947.2 g/mol
InChI-Schlüssel: ZRBFCAALKKNCJG-SJYBZOGZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gypenoside XVII is a saponin found in P. notoginseng and has diverse biological activities . It induces autophagic clearance of amyloid-β precursor protein (APP), Aβ40, and Aβ42 in PC12 cells expressing Swedish mutant APP isoform 695 (APP695 Swe) when used at a concentration of 10 µM .


Synthesis Analysis

The transformation of major ginsenosides: Rb1 → Rd → compound K (Quan et al. 2012a), Rb1 → Rd → Rg3 (Quan et al. 2012c), Rg1 → Rh1 and Re → Rg2 (Quan et al. 2012b) enable the synthesis of Gypenoside XVII .


Molecular Structure Analysis

The molecular formula of Gypenoside XVII is C48H82O18 . The molecular weight is 947.15 .


Chemical Reactions Analysis

Gypenoside XVII has been found to have neuroprotective effects and is widely used to prevent cardiovascular disease . It also has anti-inflammatory effects .


Physical And Chemical Properties Analysis

Gypenoside XVII is mainly white or white crystalline powder with good solubility . It has high solubility in water and low solubility in organic solvents such as methanol and ethanol . The density is 1.4±0.1 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Treatment

Gypenoside XVII: has shown promise in enhancing lysosome biogenesis and autophagy flux, which are crucial for the elimination of amyloid-beta proteins in Alzheimer’s disease. It has been reported to prevent the formation of amyloid-beta plaques in the hippocampus and cortex of mice and improve spatial learning and memory deficits .

Neuroprotection Against Excitotoxic Injury

Studies have demonstrated that Gypenoside XVII can reduce synaptic glutamate release, which is beneficial in protecting against excitotoxic injury—a condition where excessive glutamate causes neuronal damage. It has shown inhibitory effects on stimulated glutamate release mediated via suppression of calcium channels and protein kinase A inhibition, as well as anti-epileptic and neuroprotective effects in animal models .

Anti-inflammatory Effects

Gypenoside XVII: has been identified as an active ingredient from Gynostemma Pentaphyllum with significant anti-inflammatory properties. It can inhibit C3aR-related synaptic pruning in stressed mice and reduce inflammation caused by lipopolysaccharides (LPS) in microglial cells .

Antidepressant-like Effects

Research has explored the potential antidepressant-like effects of Gypenoside XVII . Experiments with mice have been conducted to determine an optimal dose for long-term treatment, comparing its effects with those of fluoxetine, a commonly prescribed antidepressant .

Cardiovascular Disease Prevention

Gypenoside XVII: is recognized as a phytoestrogen used widely to prevent cardiovascular diseases, including atherosclerosis. The mechanisms underlying its therapeutic effects have been studied both in vivo and in vitro to assess its anti-atherogenic effects .

Wirkmechanismus

Gypenoside XVII has been found to inhibit C3aR-Associated Synaptic Pruning in stressed mice . It enhances lysosome biogenesis and autophagy flux and accelerates autophagic clearance of Amyloid-β through TFEB Activation . It also regulates mitochondrial autophagy in rats after ischemia through activation of the Hif1α-BNIP3 and SIRT1/2-FOXO3A signaling pathways .

Safety and Hazards

Gypenoside XVII is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Zukünftige Richtungen

Gypenoside XVII possesses a structure similar to estradiol and has a strong antioxidant capacity, often used to prevent atherosclerosis . In vivo experiments indicate that Gypenoside XVII can reduce the blood lipid level and increase the expression of antioxidant enzymes in the ApoE mouse model .

Eigenschaften

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O18/c1-22(2)10-9-14-48(8,66-43-40(60)37(57)34(54)27(64-43)21-61-41-38(58)35(55)32(52)25(19-49)62-41)23-11-16-47(7)31(23)24(51)18-29-45(5)15-13-30(44(3,4)28(45)12-17-46(29,47)6)65-42-39(59)36(56)33(53)26(20-50)63-42/h10,23-43,49-60H,9,11-21H2,1-8H3/t23-,24+,25+,26+,27+,28-,29+,30-,31-,32+,33+,34+,35-,36-,37-,38+,39+,40+,41+,42-,43-,45-,46+,47+,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBFCAALKKNCJG-SJYBZOGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317018
Record name Gypenoside XVII
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

947.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gypenoside XVII

CAS RN

80321-69-3
Record name Gypenoside XVII
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80321-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gypenoside XVII
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.